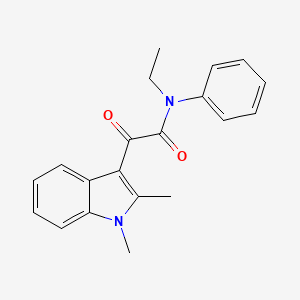![molecular formula C21H13N3OS B2654909 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313404-23-8](/img/structure/B2654909.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles have been synthesized by researchers for various purposes. For instance, a series of arylaminothiazoles were synthesized and evaluated for their antibacterial and anti-inflammatory activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and biological evaluation of various compounds, including aminothiazoles and thiazolylacetonitrile derivatives, demonstrating the compound's role in creating potentially anti-inflammatory agents (Thabet et al., 2011). Another research highlighted the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, offering insights into the compound's structural properties and potential applications in material science (Özer et al., 2009).
Antimycobacterial Activity
N-Alkoxyphenylhydroxynaphthalenecarboxamides were evaluated for their antimycobacterial activity, showing promising results against Mycobacterium tuberculosis, with some derivatives outperforming rifampicin (Goněc et al., 2016). This highlights the compound's potential in developing new antimicrobial agents.
Electrochromic and Electronic Applications
Research into redox-active and electrochromic polymers based on triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides has shown the compound's utility in creating electroactive films with reversible electrochemical oxidation processes (Hsiao & Han, 2017). These findings indicate potential applications in electronic devices and smart materials.
Anticancer Properties
A series of compounds, including naphthoquinone derivatives containing a phenylaminosulfanyl moiety, were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Some derivatives showed potent cytotoxic activity, suggesting the compound's relevance in cancer research (Ravichandiran et al., 2019).
Interaction with Biological Macromolecules
Ni(II) complexes with Schiff base ligands derived from naphthalenecarboxamides have been studied for their DNA/protein interaction and cytotoxicity, showing that these complexes possess reasonable cytotoxicities and could bind to DNA via groove and electrostatic interactions (Yu et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS/c22-12-14-5-7-16(8-6-14)19-13-26-21(23-19)24-20(25)18-10-9-15-3-1-2-4-17(15)11-18/h1-11,13H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXROJFNRTGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2654831.png)

![N-(3,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2654833.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)
![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)
![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)
![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2654841.png)

